molecular formula C21H16F3N5O2S B11152544 5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11152544
M. Wt: 459.4 g/mol
InChI Key: FTKKEECRQILSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, a thiazole ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the triazole and thiazole intermediates, followed by their coupling to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like acetonitrile or dichloromethane. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C21H16F3N5O2S

Molecular Weight

459.4 g/mol

IUPAC Name

5-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C21H16F3N5O2S/c1-13-18(28-20(32-13)15-4-8-17(9-5-15)31-21(22,23)24)19(30)27-16-6-2-14(3-7-16)10-29-12-25-11-26-29/h2-9,11-12H,10H2,1H3,(H,27,30)

InChI Key

FTKKEECRQILSLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.